molecular formula C26H23ClN4O2 B12032264 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634896-03-0

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12032264
CAS No.: 634896-03-0
M. Wt: 458.9 g/mol
InChI Key: PSAFEKFYADVJST-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms. The presence of chlorobenzyl and ethylbenzylidene groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazole derivative.

    Attachment of the Ethylbenzylidene Group: The final step involves the condensation of the pyrazole derivative with an ethylbenzylidene compound under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the benzylidene group, potentially leading to the formation of hydrazine derivatives or reduced benzyl compounds.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of hydrazine or reduced benzyl compounds.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-phenylbenzylidene)-1H-pyrazole-3-carbohydrazide

Uniqueness

The uniqueness of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

634896-03-0

Molecular Formula

C26H23ClN4O2

Molecular Weight

458.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-ethylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H23ClN4O2/c1-2-18-3-5-19(6-4-18)16-28-31-26(32)25-15-24(29-30-25)21-9-13-23(14-10-21)33-17-20-7-11-22(27)12-8-20/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+

InChI Key

PSAFEKFYADVJST-LQKURTRISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.